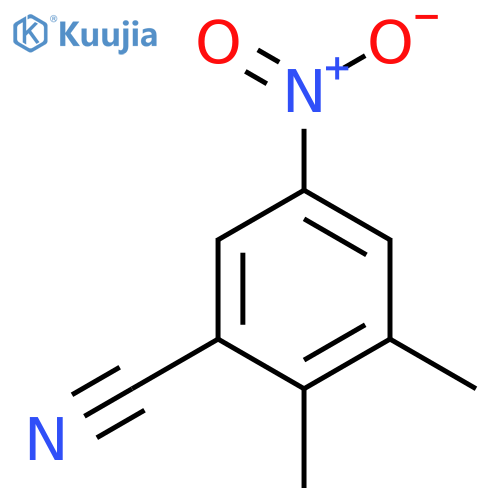Cas no 52911-59-8 (2,3-Dimethyl-5-nitrobenzonitrile)

52911-59-8 structure
商品名:2,3-Dimethyl-5-nitrobenzonitrile
CAS番号:52911-59-8
MF:C9H8N2O2
メガワット:176.172021865845
CID:4715029
2,3-Dimethyl-5-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,3-Dimethyl-5-nitrobenzonitrile
-
- インチ: 1S/C9H8N2O2/c1-6-3-9(11(12)13)4-8(5-10)7(6)2/h3-4H,1-2H3
- InChIKey: YXFPBICFZVMJFS-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=C(C#N)C(C)=C(C)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 250
- トポロジー分子極性表面積: 69.6
2,3-Dimethyl-5-nitrobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005764-250mg |
2,3-Dimethyl-5-nitrobenzonitrile |
52911-59-8 | 97% | 250mg |
$499.20 | 2023-09-01 | |
| Alichem | A010005764-500mg |
2,3-Dimethyl-5-nitrobenzonitrile |
52911-59-8 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A010005764-1g |
2,3-Dimethyl-5-nitrobenzonitrile |
52911-59-8 | 97% | 1g |
$1460.20 | 2023-09-01 |
2,3-Dimethyl-5-nitrobenzonitrile 関連文献
-
1. Electrophilic aromatic substitution. Part 29. The kinetics and products of the solvolyses in aqueous sulphuric acids of 2-cyano-3,4-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate: the non-occurrence of an intramolecular 1,3-migration of the nitro-group in the solvolytic reactions of the diene. The kinetics and products of nitration of 2,3-and 3,4-dimethylbenzonitrileColin Bloomfield,Roy B. Moodie,Kenneth Schofield J. Chem. Soc. Perkin Trans. 2 1983 1003
-
2. 1,4-Dienes from the nitration of 2,3- and 3,4-dimethylbenzonitriles and a 1,3-rearrangement of a nitro-groupAlfred Fischer,Colin C. Greig J. Chem. Soc. Chem. Commun. 1973 396a
-
3. 1,4-Dienes from the nitration of 2,3- and 3,4-dimethylbenzonitriles and a 1,3-rearrangement of a nitro-groupAlfred Fischer,Colin C. Greig J. Chem. Soc. Chem. Commun. 1973 396a
52911-59-8 (2,3-Dimethyl-5-nitrobenzonitrile) 関連製品
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
